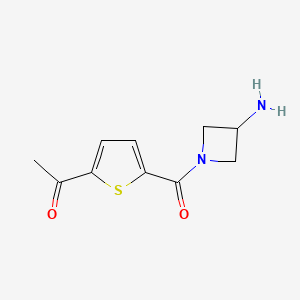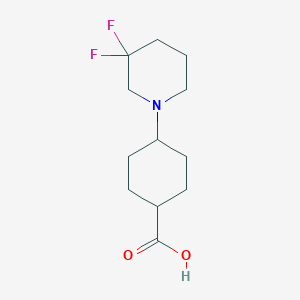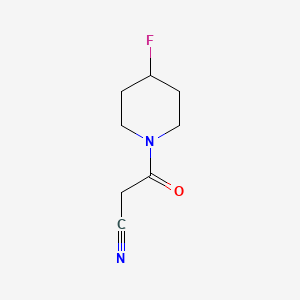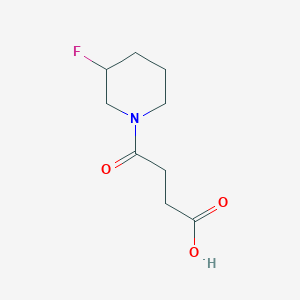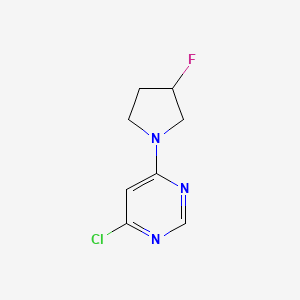amine CAS No. 1550788-84-5](/img/structure/B1489286.png)
[(1-cyclobutyl-1H-pyrazol-4-yl)methyl](methyl)amine
Vue d'ensemble
Description
“(1-cyclobutyl-1H-pyrazol-4-yl)methylamine” is a chemical compound with the CAS number 1550788-84-5 . It has a molecular weight of 165.24 .
Molecular Structure Analysis
The molecular structure of “(1-cyclobutyl-1H-pyrazol-4-yl)methylamine” includes a cyclobutyl group, a pyrazol group, and a methylamine group . The InChI code for this compound is 1S/C9H15N3/c1-12-6-8(5-11-12)9(10)7-3-2-4-7/h4-5,7,9H,2-3,6H2,1H3 .
Physical And Chemical Properties Analysis
“(1-cyclobutyl-1H-pyrazol-4-yl)methylamine” is a liquid at room temperature .
Applications De Recherche Scientifique
Synthesis and Characterization of Pyrazole Derivatives
A study explored the synthesis, characterization, and bioactivities of various pyrazole derivatives, revealing their potential antitumor, antifungal, and antibacterial properties. The research detailed the structural identification of these compounds through multiple spectroscopic methods and highlighted their geometric configurations and theoretical physical and chemical properties calculations. The biological activity against breast cancer and microbes was confirmed, underscoring the significance of pyrazole derivatives in medicinal chemistry and drug design (Titi et al., 2020).
Metal Complexes with Pyrazole Ligands
Another investigation focused on Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, demonstrating how the N′-substitution group impacts the formation of four-coordinate or five-coordinate complexes. The study explored the coordination chemistry of these complexes and their application in catalysis, specifically in polymerization processes, highlighting the structural diversity achievable with pyrazole-based ligands and their practical applications in materials science (Choi et al., 2015).
Dye Synthesis and Solvatochromic Behavior
Research on heterocyclic amines derived from pyrazolone highlighted the synthesis of novel disazo dyes and their solvatochromic behavior. This study provided insights into the impact of substituents on dye properties and their potential applications in materials chemistry, offering a pathway to developing new dyes with tailored optical properties (Karcı & Karcı, 2008).
Anticancer Activity of Pyrazole Compounds
The cytotoxic properties of new tripodal pyrazole compounds were evaluated, revealing significant activity against tumor cell lines. This research underscores the therapeutic potential of pyrazole derivatives in cancer treatment, opening new avenues for the development of anticancer agents (Kodadi et al., 2007).
Corrosion Inhibition
A study on the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media demonstrated the efficiency of these compounds as corrosion inhibitors. The findings have practical implications in industrial applications, offering a solution to corrosion problems through the use of pyrazole-based inhibitors (Chetouani et al., 2005).
These studies highlight the diverse applications of "(1-cyclobutyl-1H-pyrazol-4-yl)methylamine" derivatives in various fields of scientific research, from medicinal chemistry to materials science and industrial applications. The research underscores the compound's potential in synthesizing new molecules with significant biological and practical utility.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to interact with a broad range of targets, including enzymes, receptors, and ion channels .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, such as by binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Similar compounds have been implicated in a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Similar compounds have been reported to have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
1-(1-cyclobutylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-10-5-8-6-11-12(7-8)9-3-2-4-9/h6-7,9-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNPRXOZXBHIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-cyclobutyl-1H-pyrazol-4-yl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



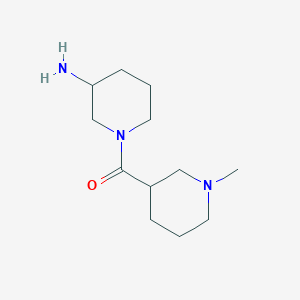
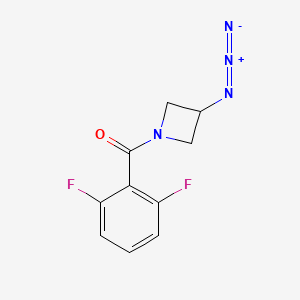
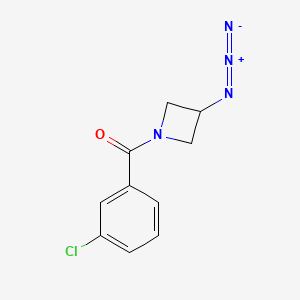
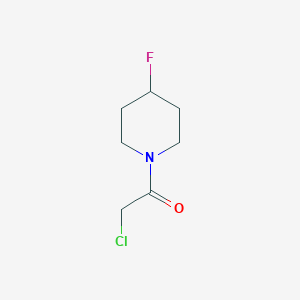
![6-(2-Azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1489212.png)
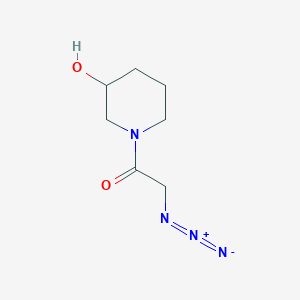
![(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1489215.png)

